MN58b

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

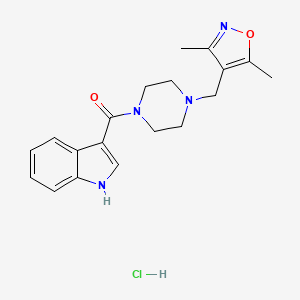

MN58b is a selective inhibitor of choline kinase alpha (CHKα), an enzyme involved in the synthesis of phosphocholine. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. By inhibiting CHKα, this compound reduces the synthesis of phosphocholine, leading to decreased cell growth and induction of apoptosis, making it a promising anticancer agent .

Wissenschaftliche Forschungsanwendungen

MN58b has a wide range of scientific research applications, including:

Cancer Research: this compound is extensively studied for its anticancer properties. .

Drug Development: This compound is a lead compound in the development of new therapeutic agents targeting choline kinase.

Wirkmechanismus

MN58b exerts its effects by selectively inhibiting choline kinase alpha (CHKα). This inhibition leads to a decrease in the synthesis of phosphocholine, a key component of cell membranes. The reduction in phosphocholine levels disrupts membrane synthesis and cell signaling pathways, ultimately inducing apoptosis in cancer cells. The molecular targets and pathways involved include the Kennedy pathway for phosphatidylcholine biosynthesis and various signaling pathways related to cell growth and survival .

Safety and Hazards

Zukünftige Richtungen

The combination of MN58b with other chemotherapeutic agents is active in PDAC therapy . A proper combination of specific inhibitors of the NSCLC prognostic factor ChoKα and platinum-based conventional chemotherapy might constitute a new, efficient treatment approach for NSCLC patients . This novel approach may help reduce the toxicity profile associated with cisplatin .

Biochemische Analyse

Biochemical Properties

MN58b is a selective choline kinase α (CHKα) inhibitor . It interacts with the enzyme choline kinase, which catalyzes the phosphorylation of choline by ATP in the presence of Mg2+, yielding phosphocholine . The interaction of this compound with choline kinase results in the inhibition of phosphocholine synthesis .

Cellular Effects

This compound reduces cell growth through the induction of apoptosis . It has antitumoral activity and has shown a potent antiproliferative effect in several tumoral cell lines in vitro . It also has a strong reduction of tumor growth in nude mice xenografts .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of choline kinase and consequently depletion of phosphocholine . This results in altered phospholipid metabolism both in cultured tumor cells and in vivo . Phosphocholine levels were found to correlate with choline kinase activities .

Temporal Effects in Laboratory Settings

In laboratory settings, a decrease in phosphocholine and total choline levels was observed in vitro in both cell lines after this compound treatment . In MDA-MB-231 cells, phosphocholine fell significantly as early as 4 hours following this compound treatment, whereas a drop in cell number was observed at 48 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It displays a potent antiproliferative effect in several tumoral cell lines in vitro, and a strong reduction of tumor growth in nude mice xenografts .

Metabolic Pathways

This compound is involved in the metabolic pathway of phosphatidylcholine biosynthesis . It interacts with the enzyme choline kinase, which is part of the Kennedy pathway for the biosynthesis of phosphatidylcholine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MN58b involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the core structure: This involves the reaction of specific aromatic compounds with appropriate reagents to form the core structure of this compound.

Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and amination.

Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions to produce this compound.

Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent are optimized to maximize yield and purity.

Quality control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

MN58b undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

RSM932A: Another selective inhibitor of choline kinase alpha with similar anticancer properties.

HC-3: An earlier inhibitor of choline kinase with lower potency compared to MN58b.

Uniqueness of this compound

This compound stands out due to its high selectivity and potency in inhibiting choline kinase alpha. It has shown greater efficacy in reducing tumor growth and inducing apoptosis compared to other similar compounds. Additionally, this compound has been extensively studied, providing a robust understanding of its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

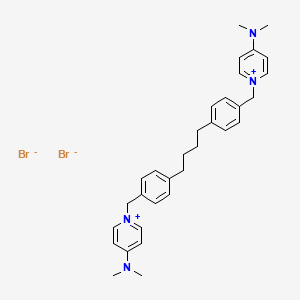

1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4.2BrH/c1-33(2)31-17-21-35(22-18-31)25-29-13-9-27(10-14-29)7-5-6-8-28-11-15-30(16-12-28)26-36-23-19-32(20-24-36)34(3)4;;/h9-24H,5-8,25-26H2,1-4H3;2*1H/q+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHINOUDZGYMNO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2943887.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943891.png)

![1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2943892.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2943898.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2943899.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3-methyl-4-propan-2-ylphenoxy)acetate](/img/structure/B2943900.png)

![1-(4-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2943903.png)